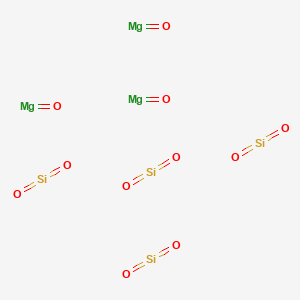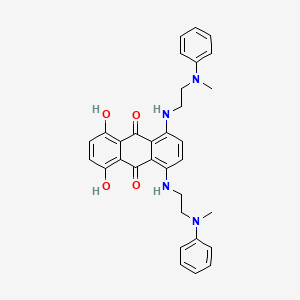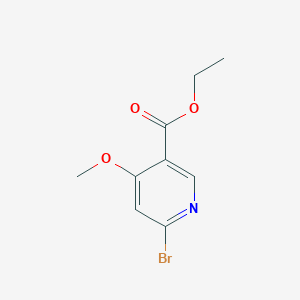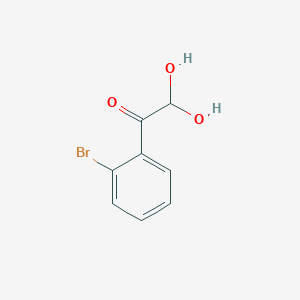
Talc(Mg3H2(SiO3)4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talc, chemically known as magnesium silicate hydroxide (Mg3H2(SiO3)4), is a naturally occurring mineral. It is widely recognized for its softness and is often used in its powdered form. Talc is primarily composed of magnesium, silicon, and oxygen. It is commonly found in metamorphic rocks and is used in various industrial applications due to its unique properties such as being chemically inert, non-toxic, and having a high thermal resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Talc can be synthesized through the hydrothermal alteration of magnesium-rich minerals. The process involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) in the presence of water at high temperatures and pressures. The reaction can be represented as:
3MgO+4SiO2+H2O→Mg3H2(SiO3)4
Industrial Production Methods: In industrial settings, talc is produced by mining talc ores, which are then crushed and ground into fine powders. The process involves several steps:
Mining: Talc ores are extracted from open-pit mines.
Crushing: The extracted ores are crushed using hammer mills.
Drying: The crushed ores are dried in vertical dryers.
Grinding: The dried ores are ground into fine powders using hammer mills.
Analyse Chemischer Reaktionen
Types of Reactions: Talc is relatively inert and does not undergo many chemical reactions. it can participate in the following types of reactions:
Dehydration: At high temperatures, talc can lose water molecules.
Acid-Base Reactions: Talc can react with strong acids and bases, although it is generally resistant to chemical attack.
Common Reagents and Conditions:
Dehydration: Heating talc to temperatures above 800°C can cause it to lose water molecules.
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) can react with talc under specific conditions.
Major Products Formed:
Dehydration: The major product formed is anhydrous magnesium silicate.
Acid-Base Reactions: The products depend on the specific reagents used but can include magnesium salts and silicic acid
Wissenschaftliche Forschungsanwendungen
Talc has a wide range of applications in scientific research and industry:
Chemistry: Used as a carrier for catalysts and as a filler in various chemical processes.
Biology: Employed in cell culture as a non-reactive substrate.
Medicine: Utilized in pharmaceutical formulations as a filler and anti-caking agent.
Industry: Widely used in the production of ceramics, paint, paper, rubber, and plastics. .
Wirkmechanismus
Talc exerts its effects primarily through its physical properties rather than chemical reactivity. Its layered structure allows it to act as a lubricant and anti-caking agent. In biological systems, talc can induce an inflammatory response when inhaled in large quantities, leading to conditions such as talcosis. The molecular targets and pathways involved in talc’s biological effects are primarily related to its physical interaction with cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Kaolinite (Al2Si2O5(OH)4): Another clay mineral with similar applications but different chemical composition.
Mica (KAl2(AlSi3O10)(OH)2): A silicate mineral with a layered structure, used in similar industrial applications.
Gypsum (CaSO4·2H2O): A sulfate mineral used in construction and industrial applications.
Uniqueness of Talc: Talc’s unique properties, such as its extreme softness, high thermal resistance, and chemical inertness, make it distinct from other similar compounds. Its ability to act as a lubricant and anti-caking agent is particularly valuable in various industrial and pharmaceutical applications .
Eigenschaften
Molekularformel |
Mg3O11Si4 |
|---|---|
Molekulargewicht |
361.25 g/mol |
IUPAC-Name |
dioxosilane;oxomagnesium |
InChI |
InChI=1S/3Mg.4O2Si.3O/c;;;4*1-3-2;;; |
InChI-Schlüssel |
XBPUDTAATCFDRE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)


